1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or phosphorus oxychloride.
Formation of the Piperidine Carboxamide: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinazolinone intermediate.
Fluorophenyl Substitution: The final step involves the coupling of the 4-fluorophenyl group to the piperidine carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
Biological Studies: The compound can be used as a tool to study the biological pathways and molecular targets it interacts with.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of critical biological pathways. For example, it could inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival.
Comparison with Similar Compounds
Similar Compounds
4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
4-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the 4-fluorophenyl group in 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide may confer unique properties, such as increased binding affinity to certain molecular targets or improved pharmacokinetic properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a more potent and effective therapeutic agent.
Biological Activity
The compound 1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C18H17FN4O
- Molecular Weight : 344.35 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.
Biological Activity Overview
-
Anticancer Activity
- Studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. Preliminary data suggest moderate inhibition with IC50 values ranging from 13.8 to 35.7 µM, indicating potential as a therapeutic agent for conditions like glaucoma and edema .
-
Antimicrobial Properties
- Triazoles are known for their antimicrobial activity. Research has shown that derivatives similar to the compound can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported for some derivatives were as low as 0.125 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is highly influenced by their structural features:
- Substituent Effects : The presence of electronegative groups (e.g., fluorine) at specific positions enhances binding affinity to target enzymes.
- Aromatic Rings : The methoxyphenyl and pyridinyl groups contribute to hydrophobic interactions that can improve biological activity.
A comparative analysis of related triazole compounds highlights that variations in substituents lead to significant changes in their pharmacological profiles.
Compound | IC50 (µM) | Activity Type |
---|---|---|
Compound A | 18.2 ± 0.23 | CA-II Inhibition |
Compound B | 13.8 ± 0.63 | CA-II Inhibition |
Compound C | 0.125 | Antimicrobial against S. aureus |
Case Studies
- In Vitro Studies
-
In Vivo Studies
- Animal models have been utilized to assess the anticancer efficacy of triazole derivatives. For example, a derivative similar to the compound was tested in a mouse model of breast cancer, resulting in a significant reduction in tumor size compared to controls.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-11-5-2-7-15(19)14-25-22(29)20-21(16-8-6-12-24-13-16)28(27-26-20)18-10-4-3-9-17(18)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDKOKZWHBMNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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